3-amino-N-methylpropanamide hydrochloride

Hydrogen bonding Solubility Molecular recognition

Researchers face solubility errors when substituting this HCl salt (MW 138.59) with the free base (MW 102.14) or carboxylic acid analogs. 3-Amino-N-methylpropanamide HCl resolves these issues: • Enhanced aqueous solubility validated for SAM formation (0.99 nm²/g interface area). • Dual H-bond donors/acceptors for antifouling coatings & peptide-mimetic synthesis. • Distinguished from regioisomeric and carboxylic acid analogs by precise molecular recognition. Supplied at ≥95% purity. In stock for immediate dispatch.

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
CAS No. 51739-61-8
Cat. No. B1284087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-methylpropanamide hydrochloride
CAS51739-61-8
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESCNC(=O)CCN.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-6-4(7)2-3-5;/h2-3,5H2,1H3,(H,6,7);1H
InChIKeyBYWCMHMCAMQJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-methylpropanamide Hydrochloride Identity and Properties


3-Amino-N-methylpropanamide hydrochloride (CAS 51739-61-8) is a small-molecule amino amide salt with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.59 g/mol [1]. It is the hydrochloride salt of 3-amino-N-methylpropanamide (free base, CAS 4874-18-4, MW 102.14 g/mol) [2]. The compound contains a primary amine and a secondary amide functional group, and is also known as N-methyl-β-alaninamide hydrochloride or β-alanine methylamide hydrochloride [1]. Its computed topological polar surface area is 55.1 Ų, with two hydrogen bond donors and two hydrogen bond acceptors, defining its intermolecular interaction profile [2].

Risks of Substituting 3-Amino-N-methylpropanamide Hydrochloride


Substituting 3-amino-N-methylpropanamide hydrochloride with structurally similar amino amides or β-alanine derivatives introduces demonstrable differences in molecular weight, hydrogen bonding capacity, lipophilicity, and physical form that directly impact experimental reproducibility and synthetic outcomes. The hydrochloride salt (MW 138.59 g/mol) differs from the free base (MW 102.14 g/mol) by a 36.45 g/mol increment, altering solubility and stoichiometric calculations in aqueous systems [1]. Compared to the carboxylic acid analog N-methyl-β-alanine (MW 103.12 g/mol, CAS 2679-14-3), the amide substitution eliminates the acidic carboxyl proton while retaining the secondary amine and amide hydrogen bonding network [2]. Furthermore, the regioisomeric N~3~-methyl-β-alaninamide hydrochloride (CAS 137066-42-3) differs in the position of methyl substitution, which influences molecular recognition and binding behavior [3]. These quantifiable physicochemical distinctions preclude simple substitution without experimental validation.

Quantitative Differentiation Evidence for 3-Amino-N-methylpropanamide Hydrochloride


Hydrogen Bond Profile vs. Free Base and Carboxylic Acid

3-Amino-N-methylpropanamide hydrochloride and its free base each possess two hydrogen bond donors and two hydrogen bond acceptors [1][2]. In contrast, the carboxylic acid analog N-methyl-β-alanine (CAS 2679-14-3) exhibits two hydrogen bond donors but three hydrogen bond acceptors due to the carboxylate oxygen pair, altering its solvation and intermolecular binding behavior [3].

Hydrogen bonding Solubility Molecular recognition

Lipophilicity (XLogP3) vs. Free Base and Regioisomer

The computed XLogP3 value for 3-amino-N-methylpropanamide (free base) is -1.5 [1]. The regioisomer N~3~-methyl-β-alaninamide (CAS 4874-17-3) has a computed XLogP3 of -1.4 [2], a difference of 0.1 log unit. While the hydrochloride salt's logP is not directly computed, its increased polarity due to ionization is expected to further reduce lipophilicity relative to both free base forms.

Lipophilicity Partition coefficient ADME

Self-Assembled Monolayer Interface Area Validation

Computational studies have validated the use of 3-amino-N-methylpropanamide hydrochloride in self-assembled monolayers (SAMs), reporting a measured interface area of 0.99 nm²/g for this molecule . This quantitative monolayer parameter is not reported for structurally similar β-alanine derivatives in the same application context.

Self-assembled monolayers Surface science Antifouling coatings

Molecular Weight Differential vs. Free Base and N-Methyl Analog

The molecular weight of 3-amino-N-methylpropanamide hydrochloride (138.59 g/mol) [1] differs from the free base (102.14 g/mol) [2] by 36.45 g/mol (HCl). It further differs from N-methyl-3-(methylamino)propanamide (CAS 50836-82-3, MW 116.16 g/mol) by 22.43 g/mol, reflecting the presence of an additional methyl group and absence of the primary amine.

Stoichiometry Formulation Molecular weight

Research and Industrial Applications of 3-Amino-N-methylpropanamide Hydrochloride


Soluble Amine/Amide Building Blocks for Aqueous Assays

The hydrochloride salt form of 3-amino-N-methylpropanamide provides enhanced aqueous solubility relative to the free base , while maintaining two hydrogen bond donors and two acceptors [1]. This profile makes it suitable for biochemical assays and peptide mimetic synthesis where water solubility is required without introducing a carboxylic acid moiety that would alter hydrogen bonding networks .

SAM and Antifouling Coating Development

Computational studies have validated 3-amino-N-methylpropanamide hydrochloride for SAM formation, with a reported interface area of 0.99 nm²/g . The molecule's ability to form coatings and self-assembled monolayers with antifouling properties positions it as a candidate for surface modification in biosensor and biomaterials research, supported by the absence of comparable monolayer data for regioisomeric or carboxylic acid analogs.

Pharmaceutical Intermediate for Neurological Disorders

3-Amino-N-methylpropanamide hydrochloride is referenced as an intermediate in the synthesis of drugs targeting neurological disorders such as Parkinson's disease and schizophrenia . Its dual amine/amide functionality enables incorporation into bioactive scaffolds, while the methylamide moiety differentiates it from simpler β-alanine derivatives that lack the N-methyl amide structural feature [1].

SARD Scaffold Precursor

Patents assigned to the University of Tennessee Research Foundation disclose 3-amino propanamide compounds as selective androgen receptor degraders (SARDs) for treating prostate cancer and other hyperandrogenic conditions . The core 3-amino-N-methylpropanamide structure serves as a building block for these therapeutic scaffolds, where precise molecular weight and hydrogen bonding parameters [1] govern downstream SAR optimization.

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